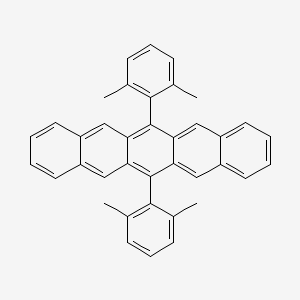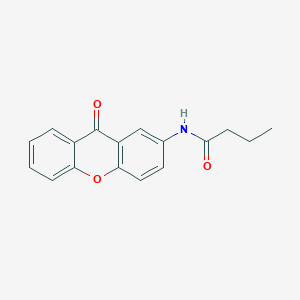
N-(9-Oxo-9H-xanthen-2-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Oxo-9H-xanthen-2-YL)butanamide is a chemical compound that belongs to the xanthone family Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-xanthen-2-YL)butanamide typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product.
Chemical Reactions Analysis
Types of Reactions: N-(9-Oxo-9H-xanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted xanthone derivatives.
Scientific Research Applications
N-(9-Oxo-9H-xanthen-2-YL)butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-Oxo-9H-xanthen-2-YL)butanamide involves its interaction with various molecular targets:
Photoinitiation: The compound absorbs light and generates free radicals, initiating polymerization reactions.
Antioxidant Activity: It modulates the Nrf2 pathway, enhancing the cellular response to oxidative stress.
Anticancer Activity: The compound intercalates into DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
N-(9-Oxo-9H-xanthen-2-YL)butanamide can be compared with other xanthone derivatives:
Similar Compounds: N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide, α-mangostin, γ-mangostin
Uniqueness: Unlike other xanthone derivatives, this compound has a butanamide group, which enhances its solubility and reactivity in various chemical reactions.
Properties
CAS No. |
866429-61-0 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
N-(9-oxoxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO3/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
InChI Key |
NQRAOCSQQUCIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



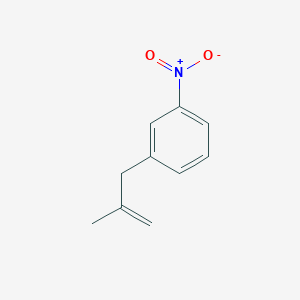
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
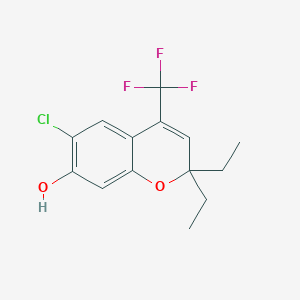
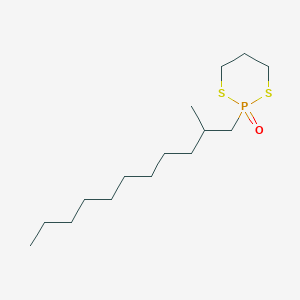
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
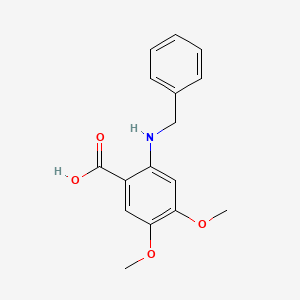
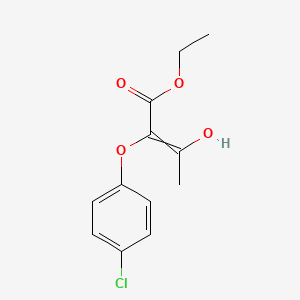

![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)

